molecular formula C3H6O B1611492 Acetone-2-14C CAS No. 19573-08-1

Acetone-2-14C

Cat. No. B1611492
CAS RN: 19573-08-1
M. Wt: 60.07 g/mol
InChI Key: CSCPPACGZOOCGX-YZRHJBSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


Acetone-2-14C is a radiolabeled compound used in scientific research. It contains a carbon-14 isotope, making it useful for tracing metabolic pathways, studying tissue distribution, and investigating chemical reactions.



Synthesis Analysis


The synthesis of Acetone-2-14C involves introducing a carbon-14 atom into the acetone molecule. This can be achieved through various methods, including isotopic exchange or direct incorporation during chemical reactions. Researchers typically obtain it from specialized suppliers or synthesize it in-house using labeled precursors.



Molecular Structure Analysis


The molecular formula of Acetone-2-14C is CH314COCH3 . It consists of a central carbon atom bonded to two hydrogen atoms and an oxygen atom (forming the carbonyl group). The radiolabeled carbon-14 atom replaces one of the non-radioactive carbon atoms.



Chemical Reactions Analysis


Acetone-2-14C participates in various chemical reactions due to its similarity to regular acetone. It can undergo nucleophilic addition, oxidation, and reduction reactions. Researchers use it to investigate enzyme-catalyzed processes, metabolic pathways, and drug metabolism.



Physical And Chemical Properties Analysis



  • Physical State : Acetone-2-14C exists as a colorless liquid.

  • Melting Point : Approximately -95°C .

  • Boiling Point : Around 56°C .

  • Solubility : Highly soluble in water and organic solvents.

  • Radioactivity : Emitting beta particles due to the carbon-14 isotope.


Scientific Research Applications

  • Environmental Applications :

    • Fate in Simulated Landfills : Research shows the fate of acetone in simulated landfills, revealing its conversion to methane and carbon dioxide. This study highlights the environmental impact and the biodegradation process of acetone in waste management scenarios (Sanin, Knappe, & Barlaz, 2000).
  • Biological Metabolism :

    • Metabolism in Animals : Acetone-2-14C is used to study its metabolic pathways in animals, such as its conversion to glucose in rats. This research provides valuable insights into how animals metabolize acetone, which is essential for understanding metabolic diseases (Kosugi et al., 1986).
    • Metabolism in Humans : Studies have examined the turnover rates of plasma acetone in humans, especially in conditions like diabetic ketoacidosis. This research aids in understanding how the human body processes acetone under various health conditions (Reichard, Skutches, Hoeldtke, & Owen, 1986).
  • Microbial Applications :

    • Microbial Oxidation in Seawater : Acetone-2-14C helps in studying microbial oxidation of acetone in coastal seawater. This research is significant for understanding the role of microbes in the biogeochemical cycling of organic compounds in marine environments (Dixon et al., 2014).
  • Agricultural Research :

    • Pesticide Residue Extraction : The compound is used in evaluating the efficiency of extracting pesticide residues from plants. This application is crucial for ensuring food safety and understanding the environmental fate of pesticides (Wheeler, Edelstein, & Thompson, 1983).
  • Analytical Chemistry :

    • Combustion System Development : Acetone-2-14C has been used in the development of new combustion systems for treating liquid or gas samples, which is vital for advanced analytical techniques in chemistry (Park & Lee, 2004).

Safety And Hazards



  • Radioactivity : Handle with care due to its radioactivity. Follow proper safety protocols when working with radiolabeled compounds.

  • Flammability : Acetone is flammable; precautions should be taken to avoid ignition sources.

  • Toxicity : Acetone is generally safe in small quantities, but prolonged exposure may cause skin irritation or respiratory issues.


Future Directions



  • Metabolic Studies : Continue using Acetone-2-14C to explore metabolic pathways in different organisms.

  • Drug Metabolism Research : Investigate how drugs are metabolized using this radiolabeled compound.

  • Environmental Fate : Study its fate in the environment to assess potential ecological impacts.


properties

IUPAC Name

(214C)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[14C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456026
Record name Acetone-2-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone-2-14C

CAS RN

19573-08-1
Record name Acetone-2-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-2-14C
Reactant of Route 2
Acetone-2-14C
Reactant of Route 3
Acetone-2-14C
Reactant of Route 4
Acetone-2-14C
Reactant of Route 5
Acetone-2-14C
Reactant of Route 6
Acetone-2-14C

Citations

For This Compound
39
Citations
E Wigaeus, A Löf, M Nordqvist - … Journal of Work, Environment & Health, 1982 - JSTOR
This study was undertaken to determine the tissue distribution and elimination of acetone and its metabolic radioactive fragments in mice after exposure to about 1,200 mg/m³ (500 ppm) …
Number of citations: 14 www.jstor.org
K Kosugi, RF Scofield, V Chandramouli… - Journal of Biological …, 1986 - Elsevier
Distributions of 14C were different from those of 13C in glucoses formed by livers of rats in diabetic ketosis and perfused with [2-14C]acetone and [2-13C]lactate. There was 32-73% of …
Number of citations: 30 www.sciencedirect.com
JG Burr, FC Goodspeed - Journal of the American Chemical …, 1969 - ACS Publications
… Abstract: The yield of 2-propanol-14C (IPA*) in 7-irradiatedmixtures of acetone-2-14C (Ac*) … The product yields from mixtures of acetone-2-14C and 2-propanol are shown in Tables I …
Number of citations: 0 pubs.acs.org
C Colombini, M Terbojevich… - Journal of Labelled …, 1965 - Wiley Online Library
… Thus, acetone-2-14C was chosen, as shown in Reactions Schemes I and 2. It was prepared in good yield according to the method described by LOGAN and MURRAY (6). Although this …
AL Black, Luick JR, SL Lee… - American Journal of …, 1972 - journals.physiology.org
… pulse labeled with acetone-2-14C, pyruvate-2-14C, or (I-hydroxybutyrate-3J4C … with acetone-2-14C … different than those seen after injection of acetone-2-14C, it must be concluded …
Number of citations: 25 journals.physiology.org
A Burgos, GJ Ellames - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
… sodium salt of [acetone -2-14C]-methylsulfinylacetone, 5, in dimethylsulfoxide (-25 ml), prepared in Step 2, was added dilute hydrochloric acid (10 ml, 2N) with the temperature …
D Rivin, JL Illinger - Journal of Colloid and Interface Science, 1969 - Elsevier
… remains after adsorption of acetone-2-14C on carbon and subsequent equilibration with a large excess of the nonlabeled adsorbate. There is no change in sample radioactivity after …
Number of citations: 9 www.sciencedirect.com
VA Rogov, VF Serebryakov, NM Dobrynkin… - Reaction Kinetics and …, 1989 - Springer
… Temperature-programmed desorption study has revealed that there exist three "strong" adsorption forms of acetone-2-14C on CuO desorbed from the surface as CO 2. Their formation …
Number of citations: 3 link.springer.com
RC Thomas - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
… Possible explanations for this lower radiochemical yield are (a) loss of acetone-2-14C during its transfer and dilution with nonradioactive acetone and (b) self condensation of acetic …
HE Doorenbos, WW Muelder… - Journal of Labelled …, 1972 - Wiley Online Library
… When radiolabeled acetylacetone is prepared by acetylation of acetone-2-14C by the conventional method', only 16% of the radioactivity is present in the final product. Since the chemi…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.